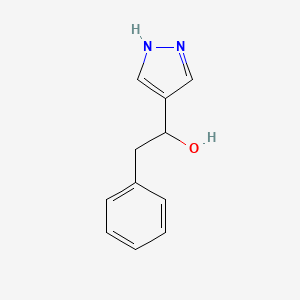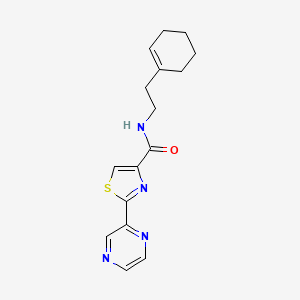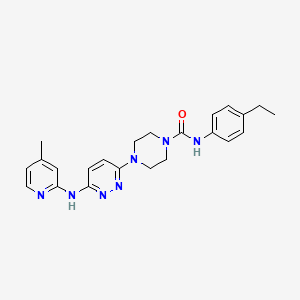
cerium;sulfuric acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cerium;sulfuric acid;hydrate is a chemical compound with the molecular formula Ce(SO₄)₂·H₂O. It is a rare earth metal sulfate and is known for its strong oxidizing properties. This compound is commonly used in various chemical reactions and industrial applications due to its ability to promote oxidation and radical formation .
Mecanismo De Acción
Target of Action
Cerium(IV) sulfate hydrate, also known as ceric sulfate, primarily targets organic compounds and acts as a strong oxidizer . It is particularly effective under acidic conditions .
Mode of Action
The ceric ion in cerium(IV) sulfate hydrate is a strong oxidizer, especially under acidic conditions . When cerium(IV) sulfate is added to dilute hydrochloric acid, elemental chlorine is formed, albeit slowly . With stronger reducing agents, it reacts much faster . For example, with sulfite in acidic environments, it reacts quickly and completely .
Biochemical Pathways
Cerium(IV) sulfate hydrate is involved in the oxidation of dicarboxylic acids . This reaction is part of the Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions . The reaction involves the formation of intermediate complexes of cerium(IV) with oxalic acid anions and sulfate background anions .
Pharmacokinetics
It’s known that the compound is moderately soluble in water and dilute acids . The tetrahydrate form loses water when heated to 180-200 °C .
Result of Action
The result of cerium(IV) sulfate hydrate’s action is the oxidation of target compounds. For example, it can catalyze the selective oxidation of secondary alcohols to the corresponding ketones . It can also directly sulfonate methane with sulfur trioxide to methanesulfonic acid in sulfuric acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cerium(IV) sulfate hydrate. For instance, the compound is a strong oxidizer, especially under acidic conditions . Its solubility and reactivity can be affected by the pH and temperature of the environment . Moreover, it’s known to be very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment .
Análisis Bioquímico
Biochemical Properties
Cerium(IV) sulfate hydrate, REacton, 99% (REO) is used for the generation of o-benzoquinone from catechol . It promotes the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes
Molecular Mechanism
It is known to act as an oxidizing agent, promoting the formation of radicals from dialkyl malonates . These radicals can then undergo substitution reactions with furans and thiophenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium(IV) sulfate hydrate can be synthesized through the reaction of cerium(IV) oxide with sulfuric acid. The reaction typically involves dissolving cerium(IV) oxide in concentrated sulfuric acid, followed by crystallization to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and concentration of sulfuric acid to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, cerium(IV) sulfate hydrate is produced by reacting cerium(IV) oxide with sulfuric acid under controlled conditions. The process involves large-scale reactors where the reaction is carefully monitored to achieve high purity and yield. The product is then crystallized and purified to meet the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Cerium(IV) sulfate hydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing organic and inorganic compounds.
Substitution: It promotes substitution reactions, particularly in the presence of dialkyl malonates, furans, and thiophenes.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include catechol, which is oxidized to o-benzoquinone in the presence of cerium(IV) sulfate hydrate.
Substitution Reactions: Dialkyl malonates are commonly used, and the reactions are typically carried out under mild conditions to promote radical formation.
Major Products Formed
Oxidation: The major product formed from the oxidation of catechol is o-benzoquinone.
Substitution: The substitution reactions with dialkyl malonates yield various substituted products, depending on the specific reactants used.
Aplicaciones Científicas De Investigación
Cerium(IV) sulfate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: It is employed in biochemical assays to study oxidative stress and radical formation.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of new drugs and therapies.
Comparación Con Compuestos Similares
Similar Compounds
Cerium(IV) oxide: Used as a catalyst and in fuel cells.
Cerium(III) sulfate: Another cerium sulfate compound with different oxidation states and properties.
Cerium(IV) nitrate: Used in similar oxidation reactions but with different solubility and reactivity profiles.
Uniqueness
Cerium(IV) sulfate hydrate is unique due to its strong oxidizing properties and ability to promote radical formation. Compared to other cerium compounds, it offers specific advantages in terms of reactivity and application in various chemical and industrial processes .
Propiedades
Número CAS |
95838-16-7 |
|---|---|
Fórmula molecular |
C18H14I2O3 |
Peso molecular |
532.1 g/mol |
Nombre IUPAC |
(4-hydroxy-3,5-diiodophenyl)-(2-propan-2-yl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C18H14I2O3/c1-9(2)18-15(11-5-3-4-6-14(11)23-18)16(21)10-7-12(19)17(22)13(20)8-10/h3-9,22H,1-2H3 |
Clave InChI |
ZRBISRXULNIITH-UHFFFAOYSA-N |
SMILES |
O.OS(=O)(=O)O.[Ce] |
SMILES canónico |
CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2869866.png)




![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)


![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)
